molecular formula C10H21NOS B8230334 N-(3-Isobutoxypropyl)thietan-3-amine

N-(3-Isobutoxypropyl)thietan-3-amine

Cat. No.: B8230334
M. Wt: 203.35 g/mol
InChI Key: LUWDNVBWNIUHIL-UHFFFAOYSA-N
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Description

N-(3-Isobutoxypropyl)thietan-3-amine is a tertiary amine featuring a thietane (three-membered sulfur-containing heterocycle) backbone substituted with a 3-isobutoxypropyl group.

Properties

IUPAC Name

N-[3-(2-methylpropoxy)propyl]thietan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NOS/c1-9(2)6-12-5-3-4-11-10-7-13-8-10/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWDNVBWNIUHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCCCNC1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Isobutoxypropyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates with an appropriate amine. For instance, the reaction of 3-chloropropyl isobutyl ether with thietan-3-amine in the presence of a base such as sodium hydride can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Isobutoxypropyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or sulfonates can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thietane derivatives .

Scientific Research Applications

N-(3-Isobutoxypropyl)thietan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Isobutoxypropyl)thietan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The isobutoxypropyl group may enhance the compound’s lipophilicity and facilitate its interaction with lipid membranes and hydrophobic pockets in proteins .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of N-(3-Isobutoxypropyl)thietan-3-amine, highlighting differences in substituents and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
This compound C10H21NO2S 219.34 Isobutoxypropyl Thietane, tertiary amine
N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine C8H17NS2 191.35 Methylthio, methylpropyl Thietane, tertiary amine
N-(1-Fluoropropan-2-yl)thietan-3-amine C6H12FNS 149.23 Fluoropropyl Thietane, tertiary amine
N-(3-Aminopropyl)acetamide C5H12N2O 116.16 Aminopropyl, acetyl Acetamide, primary amine

Key Observations :

  • Lipophilicity : The isobutoxy group in the target compound increases lipophilicity (predicted logP ~2.5) compared to the methylthio (logP ~1.8) and fluoropropyl (logP ~1.2) analogs, which may enhance membrane permeability but reduce aqueous solubility .
  • Electronic Effects : The electron-donating isobutoxy group may stabilize the amine center, contrasting with the electron-withdrawing fluorine in N-(1-fluoropropan-2-yl)thietan-3-amine .

ADMET and Drug-Likeness

’s radar plots for chitosan derivatives emphasize evaluating drug-likeness parameters like molecular weight (<500 Da), hydrogen bond donors/acceptors, and polar surface area. The target compound (MW 219.34) falls within acceptable ranges, but its isobutoxy group may increase metabolic stability compared to more polar analogs like N-(3-Aminopropyl)acetamide .

Research Findings and Implications

  • Thermal Stability : The thietane ring’s inherent strain may lower thermal stability compared to larger heterocycles. Substitutents like isobutoxy could mitigate this by reducing ring reactivity .
  • Toxicity: Limited hazard data are available, but methylthio-containing analogs () may pose sulfur-related toxicity risks, whereas the target compound’s ether linkage could offer safer metabolic pathways .

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